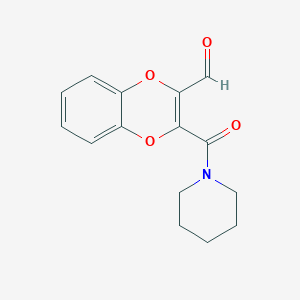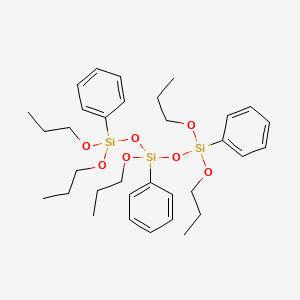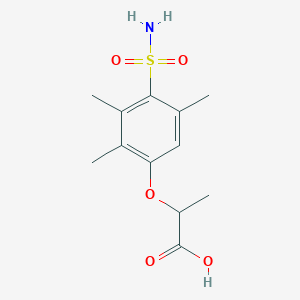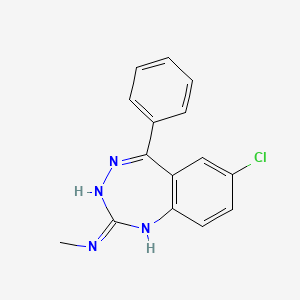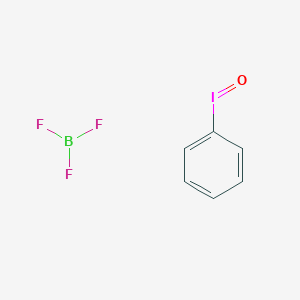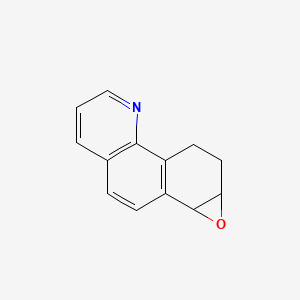
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline is a complex organic compound with the molecular formula C13H11NO It is a derivative of benzoquinoline, featuring an epoxy group and a tetrahydrobenzo ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline typically involves the epoxidation of 7,8,9,10-tetrahydrobenzo(h)quinoline. This can be achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoquinoline derivatives, diols, and other complex organic molecules depending on the specific reagents and conditions used.
科学的研究の応用
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes, altering their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
7,8,9,10-Tetrahydrobenzo(h)quinoline: Lacks the epoxy group, making it less reactive in certain chemical reactions.
7,8-Dihydroxy-7,8,9,10-tetrahydrobenzo(h)quinoline: Contains hydroxyl groups instead of an epoxy group, leading to different reactivity and applications.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A polycyclic aromatic hydrocarbon with different structural and chemical properties.
Uniqueness
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline is unique due to its epoxy group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
113163-23-8 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC名 |
12-oxa-3-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),3,5,8-pentaene |
InChI |
InChI=1S/C13H11NO/c1-2-8-3-4-10-9(12(8)14-7-1)5-6-11-13(10)15-11/h1-4,7,11,13H,5-6H2 |
InChIキー |
VGLPPIUHVIBHNG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC3=C2N=CC=C3)C4C1O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


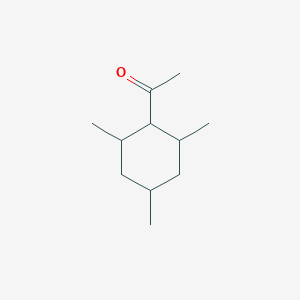

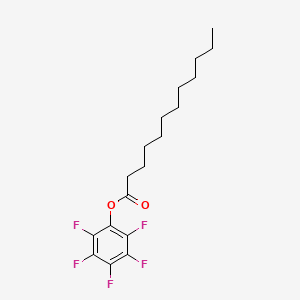
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
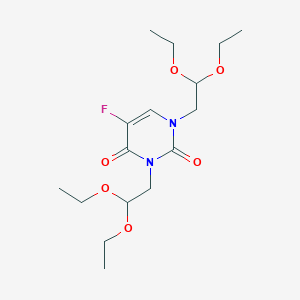
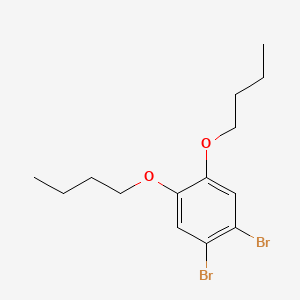

![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)

